molecular formula C6H2Cl2N2O4 B1583372 1,2-Dichloro-4,5-dinitrobenzene CAS No. 6306-39-4

1,2-Dichloro-4,5-dinitrobenzene

Cat. No. B1583372
CAS RN: 6306-39-4
M. Wt: 236.99 g/mol
InChI Key: IGSAVPVCQHAPSM-UHFFFAOYSA-N
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Description

1,2-Dichloro-4,5-dinitrobenzene is an organic compound with the linear formula Cl2C6H2(NO2)2 . It is a pale yellow solid and is related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group .


Synthesis Analysis

The synthesis of 1,2-Dichloro-4,5-dinitrobenzene can be achieved through the nitration of 1,2-dichlorobenzene . This process mainly produces 1,2-dichloro-4-nitrobenzene, along with smaller amounts of the 3-nitro isomer . It can also be prepared by chlorination of 1-chloro-4-nitrobenzene .


Molecular Structure Analysis

The molecular weight of 1,2-Dichloro-4,5-dinitrobenzene is 237.00 . The compound’s structure is characterized by two chlorine atoms and two nitro groups attached to a benzene ring .


Chemical Reactions Analysis

1,2-Dichloro-4,5-dinitrobenzene can undergo various chemical reactions. For instance, one of the chlorides is reactive toward nucleophiles . Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Physical And Chemical Properties Analysis

1,2-Dichloro-4,5-dinitrobenzene is a powder, crystals or chunks in form . It has a melting point of 105-107 °C (lit.) .

Scientific Research Applications

1,2-Dichloro-4,5-dinitrobenzene is a chemical compound with the molecular formula Cl2C6H2(NO2)2 . It is used in various fields, including diagnostic assay manufacturing and hematology histology .

  • Nucleophilic Aromatic Substitution Reactions

    • Field: Organic Chemistry
    • Application: 1,2-Dichloro-4,5-dinitrobenzene can undergo nucleophilic aromatic substitution reactions . This is a type of reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
    • Method: The reaction involves the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
    • Results: The product of this reaction is a new compound where the halogen atom in the aromatic ring has been replaced by the nucleophile .
  • Synthesis of Agrochemicals

    • Field: Agrochemistry
    • Application: 1,2-Dichloro-4,5-dinitrobenzene is used as an intermediate in the synthesis of agrochemicals .
    • Method & Results: The specific methods and outcomes would depend on the particular agrochemical being synthesized .
  • Cancer Research

    • Field: Oncology
    • Application: 1,2-Dichloro-4,5-dinitrobenzene has been shown to inhibit cancer .
    • Method & Results: The specific methods and outcomes are not provided in the source .
  • Diagnostic Assay Manufacturing

    • Field: Biotechnology
    • Application: 1,2-Dichloro-4,5-dinitrobenzene is used in the manufacturing of diagnostic assays .
    • Method & Results: The specific methods and outcomes would depend on the particular diagnostic assay being manufactured .
  • Hematology Histology

    • Field: Medical Science
    • Application: This compound is used in hematology histology, which involves the study of the microscopic structure of tissues .
    • Method & Results: The specific methods and outcomes would depend on the particular histological study .
  • Pharmaceutical Intermediate

    • Field: Pharmaceutical Industry
    • Application: 1,2-Dichloro-4,5-dinitrobenzene is used as a pharmaceutical intermediate .
    • Method & Results: The specific methods and outcomes would depend on the particular pharmaceutical compound being synthesized .

Safety And Hazards

1,2-Dichloro-4,5-dinitrobenzene is classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves should be used .

properties

IUPAC Name

1,2-dichloro-4,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSAVPVCQHAPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212386
Record name 1,2-Dichloro-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4,5-dinitrobenzene

CAS RN

6306-39-4
Record name 1,2-Dichloro-4,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6306-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4,5-dinitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6306-39-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22945
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dichloro-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DICHLORO-4,5-DINITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5112AA0T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
A Blaskó, CA Bunton, ND Gillitt, R Bacaloglu… - Journal of the Brazilian …, 2013 - SciELO Brasil
SciELO - Brasil - The reaction of 1,2-Dichloro-4,5-dinitrobenzene with hydroxide ion: roles of meisenheimer complexes and radical pairs The reaction of 1,2-Dichloro-4,5-dinitrobenzene …
Number of citations: 10 www.scielo.br
H Kano, M Suzuki, H Senoh, K Yamazaki, S Aiso… - Archives of …, 2012 - Springer
Carcinogenicity and chronic toxicity of 2,4-dichloro-1-nitrobenzene (2,4-DCNB) were examined by dietary administration to F344/DuCrj rats and Crj:BDF 1 mice of both sexes for 2 years…
Number of citations: 4 link.springer.com
C Zucco, A Neves, I Vencato, B Szpoganicz… - … Section C: Crystal …, 1999 - scripts.iucr.org
The title compound, C14HI8C1N304, is a product of the reaction between 1, 2-dichloro-4, 5-dinitrobenzene and morpholine. Its structure is described as part of our work involving the …
Number of citations: 7 scripts.iucr.org
Y Liu, L Zhang, D He, L Chen, Z Xu… - Journal of Chemical & …, 2022 - ACS Publications
This study reports the solubility of 1,5-dichloro-2,4-dinitrobenzene (DCDNB) in 15 pure solvents [methanol, ethanol, i-propanol, n-butanol, methylbenzene, methylene chloride, …
Number of citations: 2 pubs.acs.org
FG Menezes, J Ricardo, R Dias, AJ Bortoluzzi, C Zucco - Química Nova, 2007 - osti.gov
1,2-dichloro-4,5-dinitrobenzene (DCDNB) reacts with primary and secondary amines, in acetonitrile, at room temperature, to give a monosubstituted nitro product with a yield of 85 to 95…
Number of citations: 1 www.osti.gov
FG Menezes, J Ricardo, C Zucco - inis.iaea.org
ALCOHOLS, ALKALOIDS, ALKYL RADICALS, AMINES, ANALGESICS, AZINES, CENTRAL NERVOUS SYSTEM AGENTS, CENTRAL NERVOUS SYSTEM DEPRESSANTS, …
Number of citations: 0 inis.iaea.org
DW Woolley… - The Journal of …, 1951 - rupress.org
In a series of 26 species selected from widely differing classes, 1,2-dichloro-4,5-diaminobenzene was toxic to those which did not exhibit a nutritional need for riboflavin plus vitamin B …
Number of citations: 52 rupress.org
YZ Liu, LY Zhang, D He, LZ Chen, ZS Xu… - Chinese Journal of …, 2023 - Elsevier
The solubility of 2,3,4-trichloro-1,5-dinitrobenzene (TCDNB) was measured by a laser dynamic method over the temperature range from 278.15 K to 323.15 K under 0.1 MPa in fifteen …
Number of citations: 2 www.sciencedirect.com
RM Acheson, NF Taylor - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… There appears to be no rigorous proof in the literature of the structure of 1 : 2-dichloro-4 : 5-dinitrobenzene. The nitro-groups must be ortho to each other as condensation with …
Number of citations: 36 pubs.rsc.org
FG Meneses, FS Miranda, J Ricardo, AJ Bortoluzzi… - 2009 - osti.gov
Subject: 37 INORGANIC, ORGANIC, PHYSICAL AND ANALYTICAL CHEMISTRY; ACETONITRILE; CHLOROFORM; HYDROGEN 1; LIGANDS; NMR SPECTRA; PIPERIDINES; …
Number of citations: 2 www.osti.gov

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